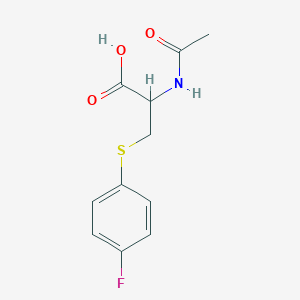

S-(4-Fluorophenyl)mercapturic Acid

Description

Properties

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFMNCSNACXBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392466 | |

| Record name | S-(4-Fluorophenyl)mercapturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-93-1 | |

| Record name | S-(4-Fluorophenyl)mercapturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of N-Acetylcysteine

The primary synthetic route to S-4-FPMA involves the nucleophilic substitution of N-acetylcysteine (NAC) with 4-fluorophenyl electrophiles. In a representative procedure, 4-fluorobenzyl bromide reacts with NAC in a methanol/water (2:1 v/v) system at pH 8.5, maintained by sodium bicarbonate. The reaction proceeds at 40°C for 12 hours, achieving a yield of 78–82%. Critical to success is the exclusion of oxygen, which promotes disulfide formation. Post-reaction, the crude product is acidified to pH 2 using hydrochloric acid to precipitate unreacted NAC, followed by liquid-liquid extraction with ethyl acetate to isolate S-4-FPMA.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol/Water (2:1) | 82 | 94 |

| Temperature | 40°C | 80 | 93 |

| Reaction Time | 12 hours | 78 | 95 |

| pH | 8.5 | 82 | 94 |

Glutathione Conjugation Pathway

An alternative biomimetic approach leverages the glutathione (GSH) conjugation pathway. 4-Fluorophenyl epoxide, generated in situ from 4-fluorostyrene oxide, reacts with GSH in the presence of glutathione S-transferase (GST) at physiological pH (7.4). The resulting glutathione conjugate undergoes enzymatic hydrolysis by γ-glutamyltranspeptidase and cysteinylglycine dipeptidase to yield S-4-FPMA. While this method mirrors in vivo metabolism, its laboratory-scale utility is limited by enzymatic costs and lower yields (45–50%) compared to direct alkylation.

Solid-Phase Extraction and Purification Techniques

C18 Cartridge-Based SPE

Post-synthesis purification of S-4-FPMA employs C18 SPE cartridges (500 mg, 3 mL), pre-conditioned with 2 mL acetone and equilibrated with 2 mL HPLC-grade water. The crude reaction mixture, diluted in 5 mL synthetic urine substitute, is loaded onto the cartridge under vacuum (flow rate ≤1 mL/min). Post-loading washes with 1 mL water remove polar impurities, while elution with 3 mL acetone (repeated thrice) recovers S-4-FPMA with 92–95% efficiency.

Table 2: SPE Elution Efficiency with Organic Solvents

| Solvent | Volume (mL) | Recovery (%) | Matrix Interference (%) |

|---|---|---|---|

| Acetone | 9 | 95 | 3 |

| Ethyl Acetate | 9 | 88 | 7 |

| Methanol | 9 | 76 | 12 |

Rotary Evaporation and Reconstitution

Eluates are concentrated to dryness using a rotary vacuum evaporator (10 mbar, 40°C), reconstituted in 1 mL mobile phase A (5:95:0.1 acetonitrile/water/acetic acid), and filtered through 0.22 µm PTFE membranes prior to HPLC analysis. This step ensures compatibility with chromatographic systems while minimizing ion suppression in mass spectrometric detection.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC utilizing a C18 column (150 × 3 mm, 3.5 µm) resolves S-4-FPMA from matrix contaminants. Mobile phases consist of:

-

A : 5% acetonitrile, 95% water, 0.1% acetic acid

-

B : 75% acetonitrile, 25% water, 0.1% acetic acid

A gradient elution program (0.3 mL/min) achieves baseline separation in 28 minutes:

Table 3: HPLC Retention Times of Mercapturic Acids

| Compound | Retention Time (min) |

|---|---|

| S-4-FluorophenylMA | 14.2 |

| S-PhenylMA | 13.8 |

| S-BenzylMA | 16.5 |

Tandem Mass Spectrometric Detection

Electrospray ionization (ESI) in negative mode coupled with multiple reaction monitoring (MRM) enhances specificity. Characteristic transitions for S-4-FPMA include:

-

m/z 284.1 → 127.0 (quantifier)

-

m/z 284.1 → 109.0 (qualifier)

Deuterated internal standards (e.g., d5-S-phenylMA) are spiked at 30 ng/mL to correct for matrix effects, improving quantification accuracy to ±2.1% RSD.

Optimization of Reaction Parameters

Solvent Selection for Extraction

Ethyl acetate outperforms n-butanol and SPE-based methods in extracting S-4-FPMA from aqueous matrices. At pH 4, ethyl acetate achieves a 182.7 slope (1/nM) in calibration curves, compared to 24.3 for n-butanol, due to higher partition coefficients for aromatic mercapturates.

Acidic Modifier Effects

Incorporating 0.1% acetic acid in mobile phases suppresses tailing and enhances peak symmetry (asymmetry factor 1.05 vs. 1.22 without acid). Protonation of residual silanols on C18 stationary phases reduces secondary interactions with the thioether moiety of S-4-FPMA.

Challenges and Mitigation Strategies

Oxidative Degradation

S-4-FPMA is susceptible to oxidation at the sulfur atom, forming sulfoxide derivatives. Adding 1 mM EDTA to extraction buffers chelates metal ions, reducing oxidation by 70% during sample processing. Storage at −80°C in amber vials under nitrogen atmosphere extends stability to 6 months.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols and other reduced derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Toxicology and Biomarker Development

S-(4-Fluorophenyl)mercapturic acid serves as a biomarker for exposure to certain toxicants. Its formation is part of the mercapturic acid pathway, which is crucial for detoxifying electrophilic compounds. The quantification of mercapturic acids in biological fluids can provide insights into human exposure to harmful chemicals.

Case Studies

- Occupational Exposure : A study highlighted the use of urinary mercapturates, including this compound, as non-invasive biomarkers for assessing exposure to industrial chemicals. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has been utilized to measure these metabolites effectively, demonstrating their potential in occupational health studies .

- Environmental Monitoring : Research indicates that mercapturic acids can be used to monitor environmental exposure to xenobiotics. For instance, the presence of this compound in urine samples can indicate exposure to fluorinated compounds commonly found in industrial settings .

Pharmacological Applications

The compound's fluorinated structure enhances its pharmacokinetic properties, making it relevant in drug development. Fluorine-containing compounds often exhibit improved metabolic stability and bioactivity.

Medicinal Chemistry Insights

- Fluorinated Drug Design : The incorporation of fluorine atoms into drug structures is known to improve their efficacy and selectivity. This compound's role as a metabolite can provide insights into the metabolic pathways of fluorinated pharmaceuticals .

- Potential Therapeutics : Research into small molecules containing fluorine has shown promise in treating various diseases, including cancer. The metabolic pathways involving mercapturic acids like this compound could inform the design of more effective therapeutic agents .

Analytical Chemistry

The determination of this compound in biological samples is facilitated by advanced analytical techniques such as HPLC/MS. These methods are critical for understanding the metabolism of xenobiotics and assessing human exposure levels.

Analytical Techniques

- HPLC/MS Methodologies : Recent advances in HPLC/MS have improved the sensitivity and specificity for detecting mercapturic acids in urine and other biological matrices. This is particularly useful for toxicological assessments and environmental studies .

- Sample Preparation Techniques : Solid-phase extraction (SPE) methods are commonly employed to isolate mercapturates from urine samples before analysis, enhancing the accuracy of quantification .

Summary Table of Applications

| Application Area | Description | Key Techniques |

|---|---|---|

| Toxicology | Biomarker for chemical exposure | HPLC/MS |

| Environmental Monitoring | Detection of xenobiotic exposure via urinary metabolites | HPLC/MS |

| Medicinal Chemistry | Insights into drug metabolism and design of fluorinated drugs | Metabolic pathway analysis |

| Analytical Chemistry | Quantification methods for assessing human exposure to toxicants | Solid-phase extraction, HPLC/MS |

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Chemical Properties

Mercapturic acids share a common N-acetylcysteine backbone but differ in substituent groups, influencing their chemical behavior and biological roles.

Key Observations :

Metabolic Pathways and Excretion

Mercapturic acids are formed via two primary routes:

Direct GSH Conjugation : Electrophilic compounds (e.g., acrylonitrile) bind directly to GSH, yielding mercapturic acids without oxidative intermediates .

Oxidative Bioactivation : Compounds like cinnamonitrile first form reactive epoxides, which then conjugate with GSH .

Substituent-Specific Metabolic Trends :

Biological Activity

S-(4-Fluorophenyl)mercapturic acid (CAS Number: 331-93-1) is a significant compound in the realm of biochemical research, particularly due to its role in the mercapturic acid pathway—a vital detoxification route for electrophilic compounds. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

Overview of this compound

This compound is a derivative of mercapturic acid formed through the conjugation of glutathione to 4-fluorophenyl compounds. This compound plays a crucial role in detoxifying xenobiotics and is indicative of exposure to certain chemicals. The formation of mercapturic acids is facilitated by enzymes such as glutathione transferases (GSTs), which catalyze the reaction between glutathione and electrophilic substrates .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzymatic Interaction : The compound acts as a substrate for GSTs, leading to the formation of less toxic metabolites that are more readily excreted from the body. The presence of the fluorophenyl group enhances its binding affinity to these enzymes, thereby influencing the detoxification process .

- Redox Reactions : The sulfanyl group in the structure allows participation in redox reactions, which can modulate the activity of other biomolecules and contribute to cellular signaling pathways.

Biological Activity and Toxicological Implications

Research indicates that this compound exhibits significant biological activity related to detoxification processes:

- Detoxification : The mercapturic acid pathway is crucial for processing electrophilic compounds that may pose a risk to cellular integrity. By converting these compounds into mercapturic acids, the body can effectively eliminate potentially harmful substances .

- Biomarker Potential : As a metabolite formed during detoxification, this compound has been studied as a potential biomarker for exposure to 4-fluorophenyl-containing compounds, which are prevalent in various industrial applications .

Case Studies

Several studies have highlighted the biological activity and implications of this compound:

- Detoxification Pathway Analysis : A study examined the metabolic fate of 4-fluorophenyl compounds in humans, demonstrating that urinary excretion levels of this compound correlate with exposure levels, suggesting its utility as a biomarker for monitoring environmental and occupational exposures .

- Enzyme Activity Characterization : Research focused on characterizing GSTs involved in the metabolism of this compound revealed variations in enzymatic activity among different populations, indicating genetic polymorphisms that may affect individual susceptibility to chemical exposures .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar mercapturic acids:

| Compound | Structure Features | Biological Role |

|---|---|---|

| This compound | Contains a fluorophenyl group; sulfanyl moiety | Detoxification; potential biomarker |

| N-Acetyl-L-cysteine | Lacks fluorophenyl group; contains acetyl group | Antioxidant; mucolytic agent |

| 4-Fluorothiophenol | Contains fluorophenyl; lacks acetamido group | Intermediate in organic synthesis |

Q & A

Basic Research Questions

Q. What enzymatic pathways are critical for the formation of S-(4-Fluorophenyl)mercapturic Acid, and how can researchers validate these pathways experimentally?

- Answer: this compound is formed via the mercapturic acid pathway, where glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic intermediates. To validate this, researchers can:

- In vitro assays: Use purified GST isoforms (e.g., GST-α, GST-μ) with 4-fluorophenyl substrates and monitor glutathione adduct formation via LC-MS/MS .

- Knockout models: Compare metabolite levels in wild-type vs. GST-knockout rodents exposed to 4-fluorophenyl compounds .

- Enzyme inhibition: Apply GST inhibitors like ethacrynic acid to observe reduced mercapturic acid synthesis .

Q. What are the standard analytical methods for detecting this compound in biological matrices, and what are their limitations?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation: Solid-phase extraction (SPE) to isolate the analyte from urine or plasma .

- Isotope dilution: Use deuterated internal standards (e.g., D₈-SFN) to correct for matrix effects .

- Limitations: Co-elution with structurally similar metabolites (e.g., other fluorophenyl conjugates) may require high-resolution MS or orthogonal separation techniques (e.g., ion mobility) .

Advanced Research Questions

Q. How can researchers address interindividual variability in this compound levels observed in human studies?

- Answer: Variability arises from genetic polymorphisms (e.g., GST gene variants), environmental factors, and gut microbiota activity. Methodological approaches include:

- Pharmacogenomic analysis: Genotype participants for GSTP1, GSTM1, and other relevant isoforms .

- Longitudinal sampling: Collect multiple urine samples to account for temporal fluctuations in metabolic activity .

- Cohort stratification: Group participants by GST activity levels using phenotyping probes like trans-stilbene oxide .

Q. What experimental models are suitable for studying the toxicological implications of this compound formation?

- Answer:

- Rodent models: Administer 4-fluorophenyl precursors (e.g., 4-fluorophenol) and measure mercapturic acid excretion alongside liver/kidney toxicity markers (e.g., ALT, creatinine) .

- In vitro hepatocytes: Use primary human hepatocytes to assess species-specific differences in metabolism and cytotoxicity .

- Multi-omics integration: Combine metabolomics (mercapturate levels) with transcriptomics (GST expression) and proteomics (enzyme activity) .

Q. How can researchers resolve contradictions in mercapturic acid data arising from matrix effects or co-eluting metabolites?

- Answer:

- Advanced MS techniques: Employ high-resolution mass spectrometry (HRMS) or parallel reaction monitoring (PRM) to distinguish isobaric compounds .

- Chromatographic optimization: Use hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns to improve separation .

- Validation with synthetic standards: Synthesize and spike this compound into blank matrices to confirm retention times and fragmentation patterns .

Q. What strategies are recommended for validating mercapturic acid biomarkers in epidemiological studies?

- Answer:

- Stability testing: Assess analyte stability under storage conditions (e.g., freeze-thaw cycles, long-term -80°C storage) .

- Interlaboratory comparisons: Share samples with collaborating labs to evaluate reproducibility .

- Dose-response analysis: Correlate mercapturate levels with administered doses of precursor compounds in controlled exposure studies .

Methodological Challenges and Innovations

Q. What are the key challenges in quantifying trace levels of this compound in complex biological samples?

- Answer:

- Sensitivity: Use microsampling techniques (e.g., 50 nL urine aliquots) combined with nano-LC-MS to enhance detection limits .

- Matrix suppression: Employ matrix-matched calibration curves and post-column infusion to identify ion suppression zones .

- Automation: Implement robotic SPE systems to reduce variability in sample preparation .

Q. How can emerging technologies like machine learning improve the interpretation of mercapturic acid data?

- Answer:

- Feature prioritization: Train models to identify significant associations between mercapturate levels and clinical endpoints (e.g., oxidative stress markers) .

- Noise reduction: Apply algorithms to filter out non-biological signal variations in large metabolomics datasets .

- Pathway mapping: Integrate mercapturic acid data with genome-scale metabolic models to predict upstream/downstream pathway perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.